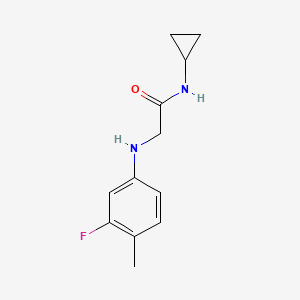

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide

Description

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide is a synthetic acetamide derivative characterized by a cyclopropylamine moiety and a substituted phenylamino group. The 3-fluoro-4-methylphenyl substituent likely influences its electronic and steric properties, modulating binding affinity and metabolic stability compared to other derivatives .

Properties

Molecular Formula |

C12H15FN2O |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

N-cyclopropyl-2-(3-fluoro-4-methylanilino)acetamide |

InChI |

InChI=1S/C12H15FN2O/c1-8-2-3-10(6-11(8)13)14-7-12(16)15-9-4-5-9/h2-3,6,9,14H,4-5,7H2,1H3,(H,15,16) |

InChI Key |

XAZYSNPQDHXGTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(=O)NC2CC2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3-fluoro-4-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Scientific Research Applications

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Key Observations :

Comparison with Analog Syntheses:

- N-Cyclopropyl-2-(4-hydroxyphenyl)acetamide (40005) : Synthesized via demethylation using TMS-Cl and NaI in acetonitrile (66% yield) . This highlights the feasibility of post-synthetic modifications for hydroxyl group introduction.

- Thiazolyl Derivative (76d) : Achieved 65% yield using NHS and DCC, suggesting carbodiimide-based methods are reliable for cyclopropyl acetamides .

Pharmacological and Toxicological Profiles

- Target Compound: No direct data available. However, fluoro and methyl groups may enhance blood-brain barrier penetration compared to bulkier substituents like trifluoromethoxy .

- Polyimide Precursors (e.g., 3-chloro-N-phenyl-phthalimide) : Demonstrated utility in polymer synthesis but lack reported bioactivity .

Biological Activity

n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation-related diseases. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 224.25 g/mol

The compound features a cyclopropyl group, a fluorinated phenyl ring, and an acetamide moiety, which contribute to its biological activity.

Research indicates that this compound acts primarily through the modulation of specific protein kinases involved in cellular signaling pathways. Its mechanism includes:

- Inhibition of Protein Kinase Activity : The compound has been shown to inhibit certain kinases that play roles in cell proliferation and survival, particularly in cancer cells .

- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines such as TNFα and IL-6 .

Biological Activity Data

The following table summarizes key biological activities observed for this compound across various studies:

Case Study 1: Anti-cancer Activity

In a preclinical study involving human breast cancer cell lines (MCF7), this compound demonstrated significant cytotoxic effects. The compound reduced cell viability by approximately 70% at concentrations above 5 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was associated with the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Inflammatory Disease Model

In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked reduction in serum levels of TNFα and IL-6. The compound was administered at doses ranging from 5 to 20 mg/kg, showing a dose-dependent response with significant inhibition observed at the highest dose.

Q & A

Q. Optimization Strategies :

- Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts for cross-coupling steps to enhance efficiency (yields up to 62% reported) .

- Purify intermediates via column chromatography (PE/EA or DCM/MeOH gradients) to minimize impurities .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- 1H/13C NMR : Confirm cyclopropyl proton environments (δ ~0.5–0.7 ppm) and amide carbonyl signals (δ ~167–170 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 289–527) and isotopic patterns .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across different in vitro models?

Methodological Answer:

- Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HepG2), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .

- Comparative studies : Cross-test the compound in parallel with reference standards under identical conditions .

Advanced: What strategies are recommended for optimizing palladium-catalyzed cross-coupling steps in the synthesis of this compound?

Methodological Answer:

- Catalyst selection : Compare Pd(dppf)Cl₂ (efficient for aryl boronate couplings) vs. Pd(PPh₃)₄ (better for sterically hindered substrates) .

- Solvent systems : Use dioxane/water (4:1) for Suzuki reactions, ensuring degassing to prevent catalyst oxidation .

- Boron intermediates : Synthesize stable dioxaborolane precursors (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) to improve coupling efficiency .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound’s cyclopropyl and fluorophenyl groups under varying conditions?

Methodological Answer:

- DFT calculations : Model electrophilic aromatic substitution (EAS) sites on the fluorophenyl ring using Fukui indices .

- MD simulations : Predict cyclopropane ring stability under acidic/basic conditions by analyzing bond angles and strain energy .

- Docking studies : Identify potential protein targets (e.g., enzymes or receptors) by simulating interactions with the acetamide moiety .

Basic: What in vitro assays are typically employed to evaluate the pharmacological potential of this acetamide derivative?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity kits) .

- Receptor binding studies : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-based) to quantify affinity for GPCRs or ion channels .

- Cytotoxicity screening : Employ MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) to assess IC₅₀ values .

Advanced: What are the critical considerations when scaling up the synthesis from milligram to gram scale while maintaining reaction efficiency?

Methodological Answer:

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclopropanation) .

- Catalyst recycling : Implement immobilized Pd catalysts or biphasic systems to reduce metal leaching .

- Purification scalability : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for high-volume batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.